2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]
描述
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one], also known as PBTZ169, is a synthetic compound that has shown promising results in scientific research for its potential use as an anti-tuberculosis drug. The compound was first synthesized and characterized in 2014 by researchers at the University of Cape Town, South Africa. Since then, several studies have been conducted to explore the synthesis, mechanism of action, and potential applications of PBTZ169.
作用机制
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] works by targeting multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. The compound inhibits the activity of the enzymes DprE1 and CYP121, which are essential for the biosynthesis of cell wall components. By inhibiting these enzymes, 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] disrupts the integrity of the cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] has been shown to have low toxicity and high selectivity for mycobacteria. The compound has been tested in vitro and in vivo and has demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis. 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] has also been shown to have a long half-life in vivo, making it a promising candidate for further development as an anti-tuberculosis drug.
实验室实验的优点和局限性
One of the main advantages of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] is its simplicity of synthesis and low toxicity. This makes it easy to handle in a laboratory setting and reduces the risk of adverse effects. However, one limitation of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] is its limited solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the study of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]. One area of research is the optimization of the synthesis process to improve yield and purity. Another area of research is the development of new formulations of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] that improve solubility and enhance its efficacy. Additionally, further studies are needed to explore the potential use of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] in combination with other anti-tuberculosis drugs to improve treatment outcomes. Finally, clinical trials are needed to evaluate the safety and efficacy of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] in humans.
In conclusion, 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] is a promising compound with potential as an anti-tuberculosis drug. Its mechanism of action, low toxicity, and selectivity for mycobacteria make it a promising candidate for further development. While there are limitations to its use in laboratory experiments, future research directions aim to optimize its synthesis and explore its potential in combination with other drugs.
科学研究应用
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] has been extensively studied for its potential use as an anti-tuberculosis drug. Tuberculosis is a bacterial infection that affects the lungs and is caused by Mycobacterium tuberculosis. The current treatment for tuberculosis involves a combination of drugs that must be taken for several months, and drug-resistant strains of the bacteria have emerged, making treatment more challenging. 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] has shown promising results in preclinical studies as a potential new drug for the treatment of tuberculosis.
属性
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-[4-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c29-17-5-1-15(2-6-17)13-19-21(31)25-23(33-19)27-9-11-28(12-10-27)24-26-22(32)20(34-24)14-16-3-7-18(30)8-4-16/h1-8,13-14,29-30H,9-12H2/b19-13-,20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHXRNHEAQBIAR-LRVMPXQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2)C4=NC(=O)C(=CC5=CC=C(C=C5)O)S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2)C4=NC(=O)/C(=C/C5=CC=C(C=C5)O)/S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。